molecular formula C14H10N4OS B4957296 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B4957296
M. Wt: 282.32 g/mol
InChI Key: DQPNEBYWCXISEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with pyridine rings at positions 2 and 4, linked via a carboxamide group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and kinases .

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(10-4-7-15-8-5-10)18-14-17-12(9-20-14)11-3-1-2-6-16-11/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNEBYWCXISEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the reaction of pyridine-2-yl-thiazole with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or thiazole derivatives.

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Activity Trends

The compound belongs to a class of N-substituted thiazole carboxamides, where modifications to the carboxamide moiety significantly influence biological activity. Key analogs and their properties are summarized below:

Table 1: Activity Data for Selected Thiazole Carboxamide Derivatives
Compound Name Substituent on Carboxamide Reported Activity (IC₅₀ or Equivalent) Reference
N-(4-(Pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide Thiazole-4-carboxamide 13.8 (Activity unit not specified)
N-(4-(Pyridin-2-yl)thiazol-2-yl)-1H-imidazole-5-carboxamide Imidazole-5-carboxamide 35.0
N-(4-(Pyridin-2-yl)thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 0.9
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Acetamide Not reported; tested as kinase inhibitor
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Acetamide COX-1/COX-2 IC₅₀: ~9.01–11.65 mM

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : Replacement of pyridine-4-carboxamide with thiazole or imidazole groups (Table 1) reduces activity in certain assays, while thiophene substitution enhances potency (e.g., entry 3, IC₅₀ = 0.9) .
  • Role of the Carboxamide Linker : Acetamide derivatives (e.g., GSK1570606A and Compound 6a) exhibit broader enzyme inhibition profiles, particularly against COX isoforms .

Functional Comparisons

Enzyme Inhibition
  • COX/LOX Inhibition : Compound 6a, a structurally simpler acetamide analog, acts as a dual COX-1/COX-2 inhibitor (IC₅₀ ~9 mM), whereas pyridine-carboxamide derivatives (Table 1) lack explicit COX data but show variable activity in other assays .
  • Kinase Targeting : GSK1570606A, an acetamide derivative, is documented as a kinase inhibitor, highlighting the scaffold’s adaptability for targeting ATP-binding domains .
Anti-inflammatory and Antitumor Activity
  • Thiazole carboxamides with phenolic substituents (e.g., Compound 6b) demonstrate selective COX-2 inhibition and anti-inflammatory effects in vivo, suggesting that electron-donating groups enhance target specificity .
  • Pyridine-containing analogs (e.g., entries in Table 1) may leverage π-π stacking interactions with hydrophobic enzyme pockets, a feature exploited in kinase inhibitor design .

Biological Activity

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12N4OS
  • Molecular Weight : 288.34 g/mol
  • SMILES Notation : C1=CC(=C(N=C1)N)C(=O)NC2=NC(=CS2)C3=CC=NC=C3

Biological Activities

The compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are summarized findings from relevant studies.

1. Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of compounds similar to this compound. The study utilized molecular docking and in vivo models to assess efficacy:

CompoundIC50 (µM)In Vivo Effect
R210.25 ± 0.0Significant reduction in paw size (p < 0.001)
R423.15 ± 4.24Most potent anti-inflammatory activity

The results indicated that compounds with a pyridine moiety displayed favorable interactions with human nitric oxide synthase and cyclooxygenases, suggesting potential for development as anti-inflammatory agents .

2. Anticancer Activity

Research has shown that thiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. This compound is hypothesized to interact with cancer cell pathways effectively:

Mechanism of ActionTarget
Induction of ApoptosisCaspase pathway
Cell Cycle ArrestCyclin-dependent kinases

These mechanisms highlight the compound's potential in cancer therapy, warranting further investigation into its efficacy against specific cancer types .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of related compounds:

Case Study 1: In Vivo Efficacy

In a model using Complete Freund's Adjuvant-induced inflammation, compounds structurally similar to this compound demonstrated significant anti-inflammatory effects, with reduced swelling observed in treated groups compared to controls.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays indicated that while some derivatives exhibited dose-dependent cytotoxicity, others were found to be safer at higher concentrations. This variability underscores the importance of structural modifications in enhancing therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential cyclization and coupling reactions. For example:

Thiazole ring formation : Reacting pyridine-2-yl thiourea with α-bromo ketones under reflux in ethanol (70–80°C, 6–8 hours) .

Amide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate pyridine-4-carboxylic acid to the thiazole intermediate in anhydrous DMF at 0–5°C .

  • Optimization : Yield improvements (>75%) require strict control of temperature, solvent purity (DMF dried over molecular sieves), and stoichiometric ratios (1:1.2 amine:carboxylic acid). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyridyl protons (δ 8.2–8.6 ppm), thiazole C-2 (δ 160–165 ppm), and amide carbonyl (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography : SHELX refinement (SHELXL-2018) resolves bond angles and torsional strain in the pyridine-thiazole linkage .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC ≤ 16 µg/mL suggests activity) .
  • Anticancer : MTT assays on HeLa or MCF-7 cells (IC50 < 10 µM indicates potency). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar thiazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Structure-activity relationship (SAR) : Compare analogs (e.g., replacing pyridin-2-yl with isopropylphenyl; see Table 1) .

  • Standardized assays : Replicate studies under identical conditions (e.g., ATP levels for cytotoxicity, standardized cell lines) .

  • Computational modeling : Dock the compound into target proteins (e.g., Bcl-xL) using AutoDock Vina to predict binding modes vs. experimental IC50 values .

    Table 1 : Bioactivity of Structural Analogs

    CompoundStructural VariationIC50 (µM)Target
    N-(4-methylthiazol-2-yl)Methyl substitution12.3S. aureus
    N-(4-phenylthiazol-2-yl)Phenyl substitution8.7HeLa cells

Q. What strategies mitigate challenges in crystallographic refinement of this compound?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible pyridyl groups .
  • Refinement in SHELXL : Apply restraints for disordered solvent molecules and anisotropic displacement parameters for heavy atoms (S, N). R-factor convergence < 5% indicates reliable geometry .

Q. How can molecular dynamics (MD) simulations optimize the compound’s selectivity for kinase targets?

  • Methodological Answer :

  • System setup : Simulate the compound in complex with ABL1 kinase (PDB: 2HYY) using GROMACS. Parameterize force fields with CGenFF .
  • Analysis : Calculate binding free energy (MM-PBSA) and hydrogen bond occupancy (>70% suggests stable interactions). Compare with inactive analogs to identify selectivity determinants .

Q. What experimental and computational approaches validate metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 minutes indicates stability .
  • CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC50 > 10 µM reduces drug-drug interaction risks .
  • ADMET prediction : Use SwissADME to compute logP (ideal: 2–3) and topological polar surface area (<140 Ų for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across cell lines?

  • Methodological Answer :

  • Source analysis : Check cell line authenticity (STR profiling) and culture conditions (e.g., serum concentration affects proliferation rates) .
  • Dose-response normalization : Express data relative to housekeeping genes (e.g., GAPDH) to control for transcriptional variability .
  • Meta-analysis : Pool datasets from PubChem (AID 1259351) and ChEMBL (CHEMBL3186600) to identify outliers .

Key Research Gaps

  • Target deconvolution : Use thermal shift assays (TSA) to identify binding proteins in cell lysates .
  • In vivo pharmacokinetics : Conduct rodent studies with IV/PO dosing to assess bioavailability (>50% target) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.